Methyl 3-aminocyclopentane-1-carboxylate can be synthesized from readily available precursors such as methyl acetoacetate and ammonia. It falls under the category of amino acids and carboxylic acid derivatives, which are crucial in biological systems and medicinal chemistry.
The synthesis of methyl 3-aminocyclopentane-1-carboxylate can be achieved through several methods, with the aza-Michael addition being one of the most notable approaches.
Methyl 3-aminocyclopentane-1-carboxylate has a distinct molecular structure characterized by:
The molecular formula is , and its molecular weight is approximately 115.16 g/mol. The compound exhibits chirality due to the presence of the asymmetric center at the carbon bearing the amino group.
Methyl 3-aminocyclopentane-1-carboxylate can participate in various chemical reactions:
These reactions can be influenced by conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for methyl 3-aminocyclopentane-1-carboxylate primarily involves its role as a building block in peptide synthesis or as an intermediate in drug development. The amino group allows it to participate in peptide bond formation, making it relevant in synthesizing peptides that mimic natural neurotransmitters or hormones.
The reactivity of the amino group enables it to act as a nucleophile, while the carboxylate group can serve as an electrophile in various coupling reactions, facilitating the formation of more complex molecules.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to analyze purity and confirm structural integrity during synthesis.
Methyl 3-aminocyclopentane-1-carboxylate has several applications:
Methyl 3-aminocyclopentane-1-carboxylate (CAS: 1314922-38-7) is a conformationally constrained β-amino acid derivative featuring a cyclopentane ring substituted with an amine group at position C3 and a methyl ester group at position C1. Its molecular formula is C7H13NO2, with a molecular weight of 143.18 g/mol [1] [8]. The IUPAC name follows carboxylic acid nomenclature rules where the parent structure is cyclopentane, and substituents are numbered to prioritize the carboxylate group (C1). The ester group ("methyl ...carboxylate") and amine ("3-amino") are designated as prefixes [9].
Table 1: Key Identifiers of Methyl 3-Aminocyclopentane-1-carboxylate
Property | Value |
---|---|
CAS Number | 1314922-38-7 |
Molecular Formula | C7H13NO2 |
Molecular Weight | 143.18 g/mol |
Chiral Centers | C1 and C3 (cis/trans isomers) |
Common Derivatives | Hydrochloride salt (CAS: 57463822) |
The cyclopentane ring induces significant stereochemical complexity. The relative configuration (cis or trans) between the C1 ester and C3 amine groups creates diastereomers, while each chiral center generates enantiomers. For example:
Table 2: Stereochemical Variants and Properties
Stereoisomer | Optical Rotation | CAS Number |
---|---|---|
(1S,3R)-methyl 3-aminocyclopentane-1-carboxylate | Not reported | 1314922-38-7 |
(1R,3S)-3-Aminocyclopentanecarboxylic acid | [α]D25 = +8±2° (H2O) | 71830-07-4 |
(1S,3R)-N-Boc-3-aminocyclopentane-1-carboxylic acid | Not applicable | 161660-94-2 |
The synthesis of constrained cyclopentane β-amino acids emerged prominently in the 1990s alongside foldamer research. Early routes relied on low-yielding resolutions of racemates or enzymatic methods, limiting accessibility [7]. A breakthrough came with LePlae's 2003 reductive amination strategy using α-phenylethylamine, which enabled diastereoselective access to trans isomers. However, cis isomers remained challenging until optimized crystallization with chiral acids like (+)-dibenzoyl-D-tartaric acid (DBTA) was developed [7].
Pharmacologically, this compound gained relevance after the "thalidomide disaster" highlighted the critical impact of chirality on drug safety. The 1992 FDA guidelines further emphasized enantiopure drug development, positioning chiral cyclopentane derivatives as valuable scaffolds for stereoselective synthesis [5]. Their rigidity mimics peptide turn structures, facilitating targeted bioactivity—a property leveraged in neurology-focused agents like the parent compound (1S,3R)-3-aminocyclopentanecarboxylic acid (71830-07-4), investigated for neuroprotective effects against Alzheimer’s and Parkinson’s diseases [2].
Methyl 3-aminocyclopentane-1-carboxylate exemplifies the "chiral pool" strategy in asymmetric synthesis. Its enantiopure forms serve as precursors to complex molecules with defined 3D architectures. Key applications include:
Table 3: Industrial Adoption Trends of Enantiopure Drugs
Period | % Achiral Drugs | % Single Enantiomers | % Racemates |
---|---|---|---|
2003–2012 | 32% | 57% | 11% |
2013–2022 | 38% | 59% | 3.6% |
Data derived from FDA approvals [5]
The compound’s versatility is further evidenced in diverse sectors:
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7